tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a synthetic chemical compound with the CAS Number: 1352719-15-3 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is stored at room temperature .Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with imidazole rings. Imidazoles are crucial in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be used to create novel therapeutic agents. Its imidazole moiety is a common feature in compounds with antifungal, antibacterial, and anticancer properties .
Material Science
The imidazole group in this compound can interact with various materials, making it useful in the development of new polymers or coatings that require specific chemical functionalities for bonding or interaction .
Catalysis
Imidazole derivatives are known to act as ligands in catalytic systems. This compound could potentially be used to develop new catalysts for chemical reactions such as the Heck or Suzuki coupling, which are pivotal in creating complex organic compounds .
Biochemistry Research
Due to its structural similarity to biological molecules, tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be used in biochemistry research to study enzyme interactions, receptor binding, or as a mimic of biological active sites .
Agricultural Chemistry
Imidazole-containing compounds have applications in agriculture as well. They can be synthesized into pesticides or herbicides, offering a new approach to pest and weed control with potentially less environmental impact .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical procedures, especially those involving mass spectrometry or chromatography, where its unique structure may aid in the identification of complex mixtures .
Environmental Science
Research into the environmental fate of imidazole derivatives, including tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is essential. It can help understand how these compounds degrade or persist in the environment, which is crucial for assessing their ecological impact .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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